Lipophilicity (LogP) Modulation Relative to Unsubstituted and Mono-Substituted Biphenyl-2-amines
The 3',4'-dimethyl substitution confers a lipophilicity (LogP) of 3.82 for the free base, representing a +0.30 unit increase over the unsubstituted biphenyl-2-amine (LogP 3.52) [1]. Compared to 3'-methyl (LogP 3.83) and 4'-fluoro (LogP 2.62) analogs, the compound occupies a distinct lipophilicity space that is critical for optimizing membrane permeability and hydrophobic target engagement.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.82 (free base, calculated) |
| Comparator Or Baseline | Unsubstituted biphenyl-2-amine: LogP = 3.52; 3'-Methyl analog: LogP = 3.83; 4'-Fluoro analog: LogP = 2.62 |
| Quantified Difference | +0.30 LogP units vs. unsubstituted; -0.01 vs. 3'-methyl; +1.20 vs. 4'-fluoro |
| Conditions | Calculated logP values from database entries; comparable methodologies |
Why This Matters
This LogP difference directly influences a compound's ability to cross biological membranes, affecting bioavailability and cellular potency in drug discovery programs.
- [1] ChemSpace. 3',4'-dimethyl-[1,1'-biphenyl]-2-amine (LogP 3.82). View Source
